molecular formula C13H19N3O B12092920 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine CAS No. 887577-56-2

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine

Cat. No.: B12092920
CAS No.: 887577-56-2
M. Wt: 233.31 g/mol
InChI Key: QYMVDSWWPDYIJO-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is a chemical compound with the molecular formula C12H17N3O It is characterized by the presence of a piperidine ring substituted with a hydroxy group and a benzamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, followed by nucleophilic substitution with a benzamidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamidine moiety can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: 2-(4-Oxo-piperidin-1-ylmethyl)-benzamidine.

    Reduction: 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzylamine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzamidine moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-piperidine: A simpler analog with similar structural features but lacking the benzamidine moiety.

    Benzamidine: A compound with a similar functional group but without the piperidine ring.

Uniqueness

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is unique due to the combination of the piperidine ring and benzamidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

887577-56-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c14-13(15)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17H,5-9H2,(H3,14,15)

InChI Key

QYMVDSWWPDYIJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(=N)N

Origin of Product

United States

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